molecular formula C10H16O2 B14583583 Ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate CAS No. 61452-53-7

Ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate

Cat. No.: B14583583
CAS No.: 61452-53-7
M. Wt: 168.23 g/mol
InChI Key: DUYLTADZJFMUQT-UHFFFAOYSA-N
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Description

Ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates. This compound features a cyclopropane ring, which is a three-membered carbon ring, attached to an ethyl ester group and a but-3-en-1-yl substituent. The unique structure of cyclopropane rings imparts significant strain due to the 60-degree bond angles, making these compounds interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts such as rhodium or copper. For instance, the reaction between ethyl diazoacetate and but-3-en-1-yl bromide in the presence of a rhodium catalyst can yield the desired cyclopropane carboxylate .

Industrial Production Methods

Industrial production of cyclopropane derivatives often employs large-scale catalytic processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and efficiency of the synthesis. Additionally, the purification of the product may involve techniques like distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond in the but-3-en-1-yl group to a single bond.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product analogs.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.

    Industry: It is utilized in the production of agrochemicals, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyclopropane-1-carboxylate: Lacks the but-3-en-1-yl substituent, making it less reactive in certain chemical reactions.

    Methyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Butyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate: Contains a butyl ester group, which may affect its solubility and reactivity.

Uniqueness

This compound is unique due to its combination of a strained cyclopropane ring and a but-3-en-1-yl substituent. This structure imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

61452-53-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl 2-but-3-enylcyclopropane-1-carboxylate

InChI

InChI=1S/C10H16O2/c1-3-5-6-8-7-9(8)10(11)12-4-2/h3,8-9H,1,4-7H2,2H3

InChI Key

DUYLTADZJFMUQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1CCC=C

Origin of Product

United States

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